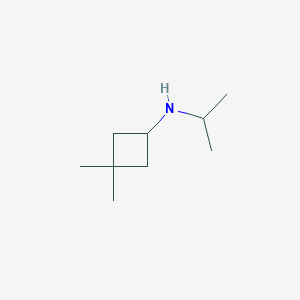![molecular formula C9H15FN2O2 B13233650 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B13233650.png)
4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated pyrrolidine ring attached to a morpholine moiety, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2S,4R)-4-fluoropyrrolidine and morpholine.
Coupling Reaction: The key step involves coupling (2S,4R)-4-fluoropyrrolidine with morpholine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce a fully reduced amine.
Scientific Research Applications
4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of inhibitors for specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and binding interactions.
Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyrrolidine-2-carboxylic acid: A related compound with a similar pyrrolidine ring structure.
Morpholine derivatives: Compounds with the morpholine moiety but different substituents.
Uniqueness
4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine is unique due to the presence of both the fluorinated pyrrolidine ring and the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15FN2O2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
[(2S,4R)-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H15FN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
HPMUTOXSDYPWBA-SFYZADRCSA-N |
Isomeric SMILES |
C1COCCN1C(=O)[C@@H]2C[C@H](CN2)F |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B13233585.png)
amine](/img/structure/B13233596.png)
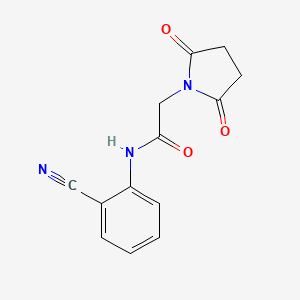
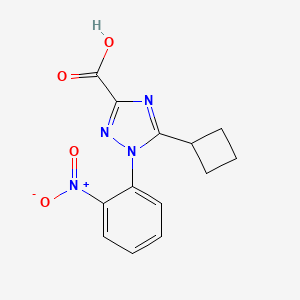
![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13233613.png)
amine](/img/structure/B13233614.png)
amine](/img/structure/B13233622.png)
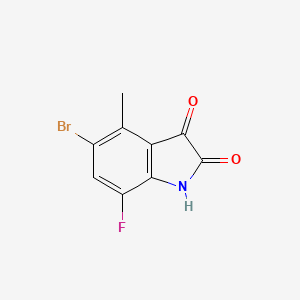
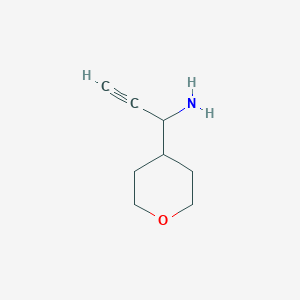

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane](/img/structure/B13233655.png)
